N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-10(11-2-1-6-16-11)3-5-13-12(15)9-4-7-17-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWUTFZSOWBXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The final step involves coupling the furan and thiophene rings through a suitable linker, such as a hydroxypropyl group, followed by the formation of the carboxamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted furan and thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anti-Cancer Properties
Recent studies have identified thiophene-3-carboxamide derivatives, including N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide, as potential inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays demonstrated that certain derivatives exhibit significant anti-proliferative activity against various cancer cell lines, including HCT116, MCF7, PC3, and A549, suggesting their utility in cancer therapy .
1.2. Inhibition of Inflammatory Pathways
The compound may also function as an inhibitor of inflammatory pathways mediated by IκB kinase (IKK). The inhibition of IKK activity can lead to the suppression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, which are implicated in various autoimmune diseases and chronic inflammatory conditions. This mechanism highlights the compound's potential for treating conditions such as rheumatoid arthritis and multiple sclerosis .
Case Studies
3.1. Case Study: VEGFR-2 Inhibition
A study published in Bioorganic Chemistry reported on a series of thiophene-3-carboxamide derivatives, including this compound, demonstrating their effectiveness as VEGFR-2 inhibitors. The study highlighted that compound 14d showed promising results with an IC50 value indicating potent inhibitory activity against VEGFR-2, thus supporting its potential use in anti-cancer therapies .
3.2. Case Study: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory effects of thiophene derivatives in animal models of inflammation. The results indicated that these compounds could significantly reduce markers of inflammation, suggesting their therapeutic potential in managing chronic inflammatory diseases .
Data Summary Table
| Application Area | Potential Impact | Key Findings |
|---|---|---|
| Anti-Cancer | Inhibition of VEGFR-2; anti-proliferative effects | Significant activity against HCT116, MCF7 cell lines |
| Anti-inflammatory | Suppression of pro-inflammatory cytokines | Reduction in inflammatory markers in animal models |
| Synthesis | Multi-step organic reactions | Enhanced solubility and target interaction |
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Core Heterocycle Variations
Thiophene vs. Furan Carboxamides :
The compound shares structural similarities with derivatives like 2-(2-hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) from . These analogs retain the thiophene-3-carboxamide backbone but lack the furan-hydroxypropyl moiety, instead featuring hydrazinyl-oxoethyl substituents. The furan ring in the target compound may enhance π-π stacking interactions compared to purely aliphatic side chains in 98a/b .- Furan-3-carboxamide Derivatives: Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) and N-phenylfuran-3-carboxamide (97d) () replace thiophene with furan in the carboxamide core.
Substituent Effects on Physicochemical Properties
- Hydroxypropyl Chain: The 3-hydroxypropyl group distinguishes the target compound from analogs like N-[3-(3-chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide (796076-23-8) (), which has a chloro-cyanoanilino substituent. The hydroxyl group likely improves aqueous solubility and hydrogen-bonding capacity, whereas chloro/cyano groups enhance lipophilicity and steric bulk .
Aromatic vs. Aliphatic Substituents :
Compared to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiophene-3-carboxamide (878567-32-9) (), which incorporates a thiadiazole ring, the target compound’s furan-hydroxypropyl chain may reduce metabolic stability but increase polarity, affecting bioavailability .
Reactivity Trends
Pharmacological Potential
- While direct activity data for the target compound is unavailable, structural parallels to N-(4-chloro-2-methylphenyl)acetamide derivatives (e.g., 796076-60-3 in ) suggest possible antimicrobial or kinase-inhibitory properties. The hydroxyl group may enhance target binding through hydrogen bonding, a feature absent in non-polar analogs like N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) .
Tabulated Comparison of Key Analogs
| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | Thiophene-3-carboxamide | 3-(Furan-2-YL)-3-hydroxypropyl | Moderate-High | Hydroxyl enables H-bonding |
| 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) | Thiophene-3-carboxamide | Hydrazinyl-oxoethyl, isopropyl | Low-Moderate | Prone to cyclization |
| N-[3-(3-chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide (796076-23-8) | Furan-2-carboxamide | Chloro-cyanoanilino | Low | High lipophilicity |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiophene-3-carboxamide (878567-32-9) | Thiophene-3-carboxamide | Thiadiazole, cyclopropyl, methyl | Low | Enhanced metabolic stability |
Biological Activity
N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-3-carboxamide is a compound that combines a thiophene ring with a furan moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a thiophene ring and a furan-2-yl substituent, which contributes to its biological properties. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity.
Furan derivatives exhibit a range of biological activities due to their ability to interact with various biochemical pathways:
- Antimicrobial Activity : Furan-containing compounds have shown efficacy against bacteria and fungi. They may disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Thiophene derivatives are recognized for their ability to induce apoptosis in cancer cells. They often target kinases involved in cell proliferation and survival pathways.
- Anti-inflammatory Effects : These compounds can inhibit enzymes like cyclooxygenases (COX), reducing the production of inflammatory mediators.
Biological Activities
The following table summarizes the reported biological activities of this compound:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Anticancer Activity : In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases .
- Anti-inflammatory Action : Research has shown that thiophene derivatives can significantly reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of prostaglandins .
Research Findings
Recent investigations into thiophene-based compounds have highlighted their potential in drug development:
- Structure-Activity Relationship (SAR) : Studies have identified key structural features that enhance biological activity, such as the position and nature of substituents on the thiophene ring .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating the therapeutic potential of these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
